Cas no 4364-06-1 (Benzene,(3,3-dimethoxy-1-propen-1-yl)-)

Benzene,(3,3-dimethoxy-1-propen-1-yl)- is a specialized aromatic compound featuring a propenyl group substituted with two methoxy functionalities at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules through cross-coupling or condensation reactions. The dimethoxy substitution enhances stability while maintaining versatility for further functionalization. Its benzene core ensures compatibility with aromatic systems, facilitating applications in pharmaceuticals, agrochemicals, and fine chemical production. The compound’s defined molecular architecture allows precise control in synthetic pathways, contributing to high-yield transformations. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
Benzene,(3,3-dimethoxy-1-propen-1-yl)- structure
4364-06-1 structure
Product name:Benzene,(3,3-dimethoxy-1-propen-1-yl)-
CAS No:4364-06-1
MF:C11H14O2
MW:178.227663516998
CID:330318
PubChem ID:5463228

Benzene,(3,3-dimethoxy-1-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,(3,3-dimethoxy-1-propen-1-yl)-
    • 3,3-Dimethoxy-1-phenylprop-1-ene
    • 3-Phenyl-2-propenal dimethyl acetal
    • Cinnamaldehyde dimethyl acetyl
    • CINNAMALDEHYDE,DIMETHYL ACETAL
    • Cinnamic aldehyde dimethyl acetal
    • EINECS 224-454-6
    • trans-3-phenyl-2-propenaldehyde dimethyl acetal
    • trans-cinnamaldehyde dimethyl acetal
    • 63511-93-3
    • (3,3-Dimethoxy-1-propenyl)benzene
    • Cinnamic aldehyde, dimethyl acetal
    • (E)-Cinnamaldehyde dimethyl acetal
    • CINNAMALDEHYDE DIMETHYL ACETAL
    • ((E)-3,3-DIMETHOXY-PROPENYL)-BENZENE
    • R(+)-3-Amino-1,2-propanediol
    • NS00012091
    • UNII-V01GQ3W5KQ
    • Benzene, (3,3-dimethoxy-1-propenyl)-, (E)-
    • 4364-06-1
    • AKOS006275150
    • [(E)-3,3-dimethoxyprop-1-enyl]benzene
    • (3,3-Dimethoxypropen-1-yl)benzene
    • (3,3-DIMETHOXYPROP-1-EN-1-YL)BENZENE
    • V01GQ3W5KQ
    • [(1E)-3,3-DIMETHOXYPROP-1-EN-1-YL]BENZENE
    • Benzene, ((1E)-3,3-dimethoxy-1-propenyl)-
    • Q27291358
    • SCHEMBL1532600
    • Benzene, (3,3-dimethoxypropenyl)-
    • Benzene, (3,3-dimethoxy-1-propenyl)-
    • cinnamaldehyde dimethylacetal
    • G76404
    • [(1E)-3,3-Dimethoxy-1-propen-1-yl]-benzene; (E)-(3,3-Dimethoxy-1-propenyl)-benzene; trans-Cinnamaldehyde Dimethyl Acetal; (1E)-(3,3-Dimethoxy-1-propenyl)-benzene
    • MBAOABFNWSOOLU-CMDGGOBGSA-N
    • Inchi: InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
    • InChI Key: FZOJYLUSZNGFGG-UHFFFAOYSA-N
    • SMILES: CO/C(=C/CC1=CC=CC=C1)/OC

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Colorless to slightly yellow liquid. Soft cinnamon like aroma with fruit aroma
  • Density: 1.0292 (rough estimate)
  • Boiling Point: 270.46°C (rough estimate)
  • Flash Point: 99.4°C
  • Refractive Index: 1.5103 (estimate)
  • PSA: 18.46000
  • LogP: 2.31870
  • Solubility: Dissolve in 1 ∶ 2 70% ethanol and continue to dilute unchanged

Benzene,(3,3-dimethoxy-1-propen-1-yl)- Security Information

Benzene,(3,3-dimethoxy-1-propen-1-yl)- Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Benzene,(3,3-dimethoxy-1-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1958069-250mg
(3,3-Dimethoxyprop-1-en-1-yl)benzene
4364-06-1 98%
250mg
¥1150.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1958069-1g
(3,3-Dimethoxyprop-1-en-1-yl)benzene
4364-06-1 98%
1g
¥2098.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1958069-100mg
(3,3-Dimethoxyprop-1-en-1-yl)benzene
4364-06-1 98%
100mg
¥695.00 2024-05-13

Benzene,(3,3-dimethoxy-1-propen-1-yl)- Related Literature

Additional information on Benzene,(3,3-dimethoxy-1-propen-1-yl)-

Chemical Profile of Benzene, (3,3-dimethoxy-1-propen-1-yl)- and Its Significance in Modern Research

The compound identified by the CAS number 4364-06-1, commonly known as Benzene, (3,3-dimethoxy-1-propen-1-yl)-, represents a fascinating molecule with a rich structural framework and diverse potential applications in the realm of chemical biology and pharmaceutical research. This introduction delves into the molecular characteristics, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary scientific investigations.

At its core, Benzene, (3,3-dimethoxy-1-propen-1-yl)- is an aromatic compound featuring a benzene ring substituted with an allyl group that is further functionalized with two methoxy groups. This unique structural motif endows the molecule with distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of the allyl group introduces reactivity that can be exploited in various synthetic transformations, while the methoxy substituents contribute to hydrophobicity and potential interactions with biological targets.

The synthesis of Benzene, (3,3-dimethoxy-1-propen-1-yl)- typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the alkylation of 3,3-dimethoxybenzaldehyde with an allyl Grignard reagent. This method leverages the nucleophilicity of the Grignard species to form a new carbon-carbon bond, followed by functional group transformations to introduce the desired substituents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to enhance synthetic efficiency and selectivity.

In recent years, Benzene, (3,3-dimethoxy-1-propen-1-yl)- has garnered attention for its potential in drug discovery and molecular recognition applications. The compound's ability to interact with biological targets through hydrophobic and electrostatic interactions makes it a promising candidate for developing novel therapeutic agents. For instance, studies have suggested that derivatives of this molecule may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The methoxy groups provide opportunities for further derivatization, allowing researchers to fine-tune the pharmacophoric properties of the compound.

Moreover, the structural features of Benzene, (3,3-dimethoxy-1-propen-1-yl)- have been exploited in the design of probes for biochemical assays. The compound's fluorescence properties can be harnessed to develop sensitive detection methods for various biomolecules. Such applications are particularly relevant in high-throughput screening campaigns aimed at identifying new drug candidates. The ability to modulate both the electronic and steric environments through structural modifications offers a versatile platform for developing tailored molecular tools.

Recent advancements in computational chemistry have further enhanced our understanding of Benzene, (3,3-dimethoxy-1-propen-1-yl)-'s behavior in biological systems. Molecular modeling studies have provided insights into its binding modes with potential target proteins, aiding in the rational design of more effective derivatives. These computational approaches complement experimental efforts by predicting how structural changes will influence biological activity. Such integrative strategies are crucial for accelerating the discovery process in modern medicinal chemistry.

The compound's role extends beyond traditional pharmaceutical applications into materials science and agrochemical research. Its unique combination of functional groups makes it a suitable candidate for developing novel polymers or specialty chemicals with tailored properties. For example, researchers have investigated its potential use as a monomer in polymer synthesis due to its ability to undergo polymerization reactions under controlled conditions. This versatility underscores the broad utility of Benzene, (3,3-dimethoxy-1-propen-1-yl)- across multiple scientific disciplines.

In conclusion, Benzene, (3, 3-dimethoxy, 1-propen, 1 `-yl)- represents a structurally intriguing molecule with significant potential in various fields of research. Its synthesis requires careful consideration of reaction conditions to ensure optimal yields and purity, while its diverse functional groups offer opportunities for further derivatization and application development. As scientific understanding advances, this compound is poised to play an increasingly important role in drug discovery, molecular imaging, and materials science, driving innovation across multiple domains.

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